Halosulfuron-methyl
Overview
Description
Sempra is a selective herbicide primarily used for the control of nutgrass and other weeds in various crops. The active ingredient in Sempra is halosulfuron-methyl, which belongs to the sulfonylurea family of herbicides . This compound is known for its effectiveness in inhibiting the growth of weeds by targeting specific enzymes essential for plant development.
Mechanism of Action
Target of Action
Halosulfuron-methyl primarily targets the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase . This enzyme plays a crucial role in the biosynthesis of the essential amino acids, valine and isoleucine .
Mode of Action
This compound is a systemic and selective herbicide . It acts as an inhibitor of AHAS, restricting the biosynthesis of the essential amino acids, valine and isoleucine . This restriction ultimately inhibits plant growth .
Biochemical Pathways
By inhibiting AHAS, this compound disrupts the normal biochemical pathways of plants. AHAS is responsible for the first step in the synthesis of the branched-chain amino acids valine and isoleucine . When AHAS is inhibited, the production of these amino acids is halted, which restricts plant growth .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption by the root system and/or leaf surface, followed by translocation to meristem tissues . .
Result of Action
The inhibition of AHAS by this compound leads to a deficiency in the essential amino acids, valine and isoleucine, which are crucial for protein synthesis . This deficiency restricts plant growth, leading to symptoms that include general stunting, chlorosis, and necrosis of the growing points . These symptoms typically take several weeks to develop .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be moderately mobile in the environment . Moreover, it is known to leach through soil into groundwater under certain conditions, particularly in areas where soils are permeable and the water table is shallow . .
Biochemical Analysis
Biochemical Properties
Halosulfuron-methyl plays a crucial role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants . This inhibition disrupts protein synthesis, leading to the death of susceptible plants. The compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing its normal reactions . Additionally, this compound’s solubility increases with pH, enhancing its activity and extending its soil longevity .
Cellular Effects
This compound affects various types of cells and cellular processes. In plants, it inhibits cell division and growth by disrupting the synthesis of essential amino acids . This leads to stunted growth and eventual death of the plant. In animal cells, this compound has low toxicity, but it can still influence cellular metabolism and gene expression at high concentrations . The compound’s impact on cell signaling pathways and gene expression in plants is significant, as it leads to the accumulation of toxic intermediates and cellular stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase, inhibiting the enzyme’s activity . This inhibition prevents the synthesis of branched-chain amino acids, which are vital for protein synthesis and plant growth . The compound’s structure allows it to fit precisely into the enzyme’s active site, blocking substrate access and rendering the enzyme inactive . This specific binding interaction is the key to this compound’s herbicidal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature . This compound is more stable in neutral conditions but degrades faster in acidic or basic environments . Long-term exposure to the compound can lead to persistent effects on cellular function, including prolonged inhibition of enzyme activity and disruption of metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on animal health due to its low toxicity . At high doses, this compound can cause adverse effects, including changes in cellular metabolism and potential toxicity . Threshold effects are observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification . The compound is hydrolyzed in the environment, leading to the formation of various metabolites . Enzymes such as cytochrome P450s and esterases play a role in the metabolism of this compound, converting it into less active or inactive forms . These metabolic pathways help to reduce the compound’s persistence and toxicity in the environment .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues are influenced by factors such as pH and the presence of binding proteins . This distribution pattern affects the compound’s overall activity and effectiveness .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with acetolactate synthase . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its herbicidal activity . Understanding its subcellular localization helps to elucidate the precise mechanisms by which it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of halosulfuron-methyl involves several steps, starting with the preparation of the sulfonylurea core structure. The process typically includes the following steps:
Formation of the sulfonyl chloride: This involves the reaction of a sulfonamide with thionyl chloride.
Coupling with an amine: The sulfonyl chloride is then reacted with an amine to form the sulfonylurea.
Methylation: The final step involves the methylation of the sulfonylurea to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The reaction conditions are carefully controlled to maintain the quality and consistency of the herbicide .
Chemical Reactions Analysis
Types of Reactions
Halosulfuron-methyl undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the sulfonylurea structure.
Oxidation: this compound can be oxidized to form various by-products, depending on the conditions and reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Hydrolysis: Typically performed using water or aqueous solutions of acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can produce sulfonamide derivatives, while oxidation can lead to the formation of sulfonic acids .
Scientific Research Applications
Halosulfuron-methyl has several scientific research applications, including:
Agricultural Research: Used to study the effects of herbicides on crop yield and weed control.
Environmental Studies: Investigated for its impact on soil and water quality.
Biological Research: Studied for its effects on plant physiology and biochemistry.
Medicinal Chemistry:
Comparison with Similar Compounds
Halosulfuron-methyl is unique among sulfonylurea herbicides due to its high selectivity and effectiveness against nutgrass. Similar compounds include:
Glean: Another sulfonylurea herbicide with a broader spectrum of activity.
Ally: Known for its use in controlling broadleaf weeds.
Logran: Effective against a wide range of grasses and broadleaf weeds.
Eclipse: Used for post-emergence weed control in various crops.
Broadstrike: Known for its residual activity and effectiveness against a variety of weeds.
This compound stands out due to its specific activity against nutgrass and its relatively low toxicity to non-target plants and animals .
Properties
IUPAC Name |
methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O7S/c1-20-10(8(9(14)18-20)11(21)27-4)28(23,24)19-13(22)17-12-15-6(25-2)5-7(16-12)26-3/h5H,1-4H3,(H2,15,16,17,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGZEUWROYGLAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034650 | |
Record name | Halosulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Halosulfuron-methyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100784-20-1 | |
Record name | Halosulfuron-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100784-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halosulfuron-methyl [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100784201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halosulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOSULFURON-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1CP17GD87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Halosulfuron-methyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176 - 177 °C | |
Record name | Halosulfuron-methyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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